molecular formula C11H11N3O B14613023 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one CAS No. 58579-19-4

3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one

Cat. No.: B14613023
CAS No.: 58579-19-4
M. Wt: 201.22 g/mol
InChI Key: NNMSGWYUBHJHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoquinazolines This compound is characterized by a fused ring system that includes both pyrimidine and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach includes the construction of the pyrimidoquinazoline structure through multicomponent reactions . The reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, thereby modulating their activity . The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is unique due to its specific ring structure and the presence of both pyrimidine and quinazoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58579-19-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1,3,4,6-tetrahydropyrimido[2,1-b]quinazolin-2-one

InChI

InChI=1S/C11H11N3O/c15-10-5-6-14-7-8-3-1-2-4-9(8)12-11(14)13-10/h1-4H,5-7H2,(H,12,13,15)

InChI Key

NNMSGWYUBHJHKR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.